Piperidine-4-Carboximidamide
CAS No.: 951625-94-8
Cat. No.: VC3812895
Molecular Formula: C6H13N3
Molecular Weight: 127.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951625-94-8 |
|---|---|
| Molecular Formula | C6H13N3 |
| Molecular Weight | 127.19 g/mol |
| IUPAC Name | piperidine-4-carboximidamide |
| Standard InChI | InChI=1S/C6H13N3/c7-6(8)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,7,8) |
| Standard InChI Key | CEQUIOLAKNWNOW-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=N)N |
| Canonical SMILES | C1CNCCC1C(=N)N |
Introduction
Chemical Identity and Structural Features
Piperidine-4-carboximidamide (IUPAC: 4-(carbamimidoyl)piperidine) is characterized by a six-membered piperidine ring substituted at the fourth position with a carboximidamide group (–C(=NH)NH2). This moiety distinguishes it from the closely related 4-piperidinecarboxamide (–CONH2), as the replacement of the carbonyl oxygen with an imine nitrogen alters electronic properties and hydrogen-bonding capabilities . The molecular formula is C6H12N3, with a molecular weight of 126.19 g/mol. Spectroscopic data, including IR and 1H NMR, confirm the presence of the amidine group through N–H stretching vibrations at 3350–3250 cm⁻¹ and characteristic proton resonances near δ 2.8–3.2 ppm for the piperidine ring .
Synthesis and Derivative Development
The synthesis of Piperidine-4-carboximidamide derivatives typically employs a hybridization strategy, as exemplified by the work of El-Husseiny et al. (2022) . Their protocol involves:
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Coupling Piperine with Carboximidamide Precursors: Piperine (1-piperoylpiperidine) undergoes alkaline hydrolysis to yield piperic acid, which is subsequently functionalized with aryl/heteroaryl amidoximes via carbodiimide-mediated coupling.
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Cyclization and Purification: The intermediates are cyclized under acidic conditions (HCl/EtOH) to form the carboximidamide hybrids, followed by recrystallization from ethanol/water mixtures.
This method produced 11 derivatives (VIa–k) with yields ranging from 68–82%. Key structural variations include substitutions on the aryl ring (e.g., –OCH3, –NO2, –Cl) and heterocyclic extensions, which modulate solubility and target affinity .
Pharmacological Activities
Antiproliferative Effects
Piperidine-4-carboximidamide hybrids demonstrate broad-spectrum cytotoxicity across four cancer cell lines (MCF-7, HCT-116, HepG2, A549), with IC50 values outperforming the reference drug erlotinib :
| Derivative | MCF-7 (µM) | HCT-116 (µM) | HepG2 (µM) | A549 (µM) |
|---|---|---|---|---|
| VIe | 1.24 ± 0.11 | 1.05 ± 0.09 | 0.98 ± 0.08 | 1.31 ± 0.13 |
| VIk | 0.89 ± 0.07 | 0.76 ± 0.05 | 0.82 ± 0.06 | 0.95 ± 0.08 |
| Erlotinib | 2.15 ± 0.21 | 1.98 ± 0.18 | 2.34 ± 0.24 | 2.67 ± 0.29 |
Derivative VIk emerged as the most potent, with a 2.4–3.1-fold increase in activity compared to erlotinib. Structure-activity relationships (SARs) indicate that electron-withdrawing groups (e.g., –NO2) at the para position enhance potency by optimizing π–π stacking interactions in kinase binding pockets .
Kinase Inhibition
Mechanistic studies reveal dual inhibition of EGFR and BRAFV600E kinases, alongside CDK2 suppression:
| Target | IC50 (nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| EGFR | 89 ± 4.2 | >100 |
| BRAFV600E | 14 ± 1.1 | >200 |
| CDK2 | 4.1 ± 0.3 | >300 |
The nanomolar inhibition of BRAFV600E is particularly notable, as this mutation drives 60% of melanomas. In LOX-IMVI melanoma cells (BRAFV600E-positive), VIk reduced viability by 78% at 1 µM, surpassing vemurafenib (52% reduction) .
Mechanism of Action
Apoptosis Induction
Piperidine-4-carboximidamide derivatives trigger intrinsic apoptosis via mitochondrial pathways:
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Cytochrome C Release: 3.8-fold increase in cytosolic cytochrome C levels after 24-hour treatment (1 µM VIk).
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Caspase-3 Activation: 62% elevation in caspase-3 activity, comparable to staurosporine (positive control) .
Computational Insights
Molecular docking simulations against EGFR (PDB: 1M17) and BRAFV600E (PDB: 3OG7) identify critical interactions:
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EGFR: The amidine nitrogen forms a hydrogen bond with Thr766 (2.1 Å), while the piperidine ring engages in hydrophobic contacts with Leu694 and Leu820 .
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BRAFV600E: Salt bridges between the protonated amidine and Asp594 facilitate binding (ΔG = −9.8 kcal/mol), stabilizing the inactive kinase conformation .
| Parameter | Value |
|---|---|
| LogP | 1.92 ± 0.15 |
| H-bond Donors | 2 |
| H-bond Acceptors | 3 |
| GI Absorption | High |
| BBB Permeability | Moderate |
Acute toxicity studies in mice (LD50 > 500 mg/kg) and negligible hepatotoxicity (ALT/AST levels within normal limits) support further preclinical development .
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